molecular formula C20H21NO3S2 B2859768 (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321343-40-0

(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2859768
CAS No.: 2321343-40-0
M. Wt: 387.51
InChI Key: LIKBUTSOYLZTEA-ZHACJKMWSA-N
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Description

(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[321]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps. The starting materials often include a bicyclic amine and a thiophene derivative. The key steps in the synthesis may involve:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the phenylsulfonyl group: This step usually involves sulfonylation using reagents like phenylsulfonyl chloride.

    Formation of the enone moiety: This can be accomplished through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in novel ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one lies in its specific combination of functional groups and its bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-20(11-10-17-5-4-12-25-17)21-15-8-9-16(21)14-19(13-15)26(23,24)18-6-2-1-3-7-18/h1-7,10-12,15-16,19H,8-9,13-14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBUTSOYLZTEA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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